

Check Availability & Pricing

# Application Notes and Protocols: Relamorelin (TFA) for Diabetic Gastroparesis Studies

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction Diabetic gastroparesis (DG) is a debilitating chronic disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, bloating, and abdominal pain.[1][2] It significantly impacts patients' quality of life and glycemic control.[3] Relamorelin (also known as RM-131) is a potent, synthetic pentapeptide analog of the endogenous hormone ghrelin.[4][5] As a selective agonist for the ghrelin receptor (GHSR-1a), relamorelin has been investigated for its prokinetic properties to improve gastric motility and alleviate the symptoms of DG.[1][4] These notes provide a summary of dosages, clinical trial data, and protocols from key studies.

## **Mechanism of Action**

Relamorelin mimics the action of ghrelin, a 28-amino acid peptide hormone primarily produced in the stomach.[2][4] It binds to the ghrelin receptor (GHSR-1a), a G-protein coupled receptor, with a higher affinity and greater stability than its natural ligand.[4][6] Activation of the GHSR-1a in the gastrointestinal tract is believed to stimulate smooth muscle contractions and increase gastric motility through the vagal nerve and other pathways, thereby accelerating gastric emptying.[1][6]

**Caption:** Relamorelin signaling pathway via the GHSR-1a receptor.

## **Summary of Clinical Trial Data**



Relamorelin has been evaluated in several Phase 2 clinical trials for diabetic gastroparesis. The data below summarizes the key designs and outcomes from the Phase 2a (NCT01571297) and Phase 2b (NCT02357420) studies.

Table 1: Summary of Relamorelin Phase 2 Clinical Trial Designs

| Parameter      | Phase 2a Study<br>(NCT01571297)                                                                                             | Phase 2b Study<br>(NCT02357420)                                     |
|----------------|-----------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|
| Objective      | Evaluate effects on gastric emptying (GE) and symptoms.[7]                                                                  | Evaluate efficacy on symptoms and GE across a dose range.[8][9]     |
| Population     | 204 adults with DG (Type 1 or 2 Diabetes).[7][10]                                                                           | 393 adults with moderate to severe DG (Type 1 or 2 Diabetes).[8][9] |
| Dosages        | 10 μg once daily (QD) or twice 10 μg, 30 μg, or 100 μg twice daily (BID) vs. Placebo.[7][10] daily (BID) vs. Placebo.[8][9] |                                                                     |
| Administration | Subcutaneous injection.[7]                                                                                                  | Subcutaneous injection.[8][11]                                      |
| Duration       | 4 weeks.[10]                                                                                                                | 12 weeks.[8][9]                                                     |

| Primary Endpoint | Change in gastric emptying half-time (t½).[7] | Change from baseline in vomiting frequency.[8][9] |

Table 2: Efficacy of Relamorelin in Phase 2b Study (12 Weeks, BID Dosing)



| Outcome<br>Measure                    | Placebo<br>(n=104) | Relamorelin 10<br>µg (n=98)                                  | Relamorelin 30<br>µg (n=109)                                          | Relamorelin<br>100 µg (n=82)                                          |
|---------------------------------------|--------------------|--------------------------------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------|
| Change in Composite DG Symptom Score* | Baseline           | Significant reduction vs. Placebo (P < .05)[8]               | Significant reduction vs. Placebo (P < .05)[8]                        | Significant reduction vs. Placebo (P < .05)[8]                        |
| Acceleration of Gastric Emptying      | <1% change         | ~12%<br>acceleration (P < .05)[8][9]                         | ~12%<br>acceleration (P < .05)[8][9]                                  | Significant<br>acceleration (P = .051)[8][9]                          |
| Reduction in<br>Vomiting<br>Frequency | Baseline           | 75% reduction from baseline (Not significant vs. Placebo)[8] | 75% reduction<br>from baseline<br>(Not significant<br>vs. Placebo)[8] | 75% reduction<br>from baseline<br>(Not significant<br>vs. Placebo)[8] |

<sup>\*</sup>Composite score includes nausea, abdominal pain, postprandial fullness, and bloating.

Table 3: Key Safety Findings (Phase 2b)

| Adverse Event Profile | Observation                                                                                                                                 |
|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Overall Safety        | Generally safe and well tolerated.[8][9]                                                                                                    |
| Glycemic Control      | Dose-related worsening of glycemic control noted in 14.5% of patients receiving relamorelin, with some requiring insulin adjustments.[8][9] |
| HbA1c & Glucose       | Dose-related increases in HbA1c and fasting blood glucose were statistically significant.[10]                                               |

| Discontinuations | Treatment-emergent adverse event (TEAE)-related discontinuations were proportionally higher in relamorelin groups than placebo.[10] |

## **Experimental Protocols**

The following protocol outlines a typical methodology for a Phase 2b, randomized, double-blind, placebo-controlled study based on published trial designs.[8][11][12]



- 3.1 Study Objective To evaluate the efficacy, safety, and dose-response of subcutaneously administered relamorelin over 12 weeks in patients with moderate to severe diabetic gastroparesis.
- 3.2 Patient Population (Inclusion Criteria)
- Adults aged 18-75 years with a diagnosis of Type 1 or Type 2 diabetes.
- HbA1c ≤ 11.0%.[8]
- Confirmed delayed gastric emptying via a standardized test (e.g., <sup>13</sup>C-spirulina Gastric Emptying Breath Test with t½ > 79 minutes).[8]
- Moderate to severe symptoms, defined by a Gastroparesis Cardinal Symptom Index-Daily Diary (GCSI-DD) score of ≥ 2.6.[8]
- History of vomiting.[12]
- 3.3 Study Design and Procedures
- Screening Phase: Confirm eligibility, obtain informed consent, and collect baseline medical history and laboratory data.
- Placebo Run-in (2 Weeks): A single-blind placebo run-in period to establish baseline symptom severity and ensure patient compliance with e-diary entries.[8]
- Randomization: Eligible patients are randomized (e.g., in a 1:1:1:1 ratio) to receive placebo or one of the relamorelin dose arms (10 μg, 30 μg, or 100 μg).[8][11]
- Treatment Period (12 Weeks): Patients self-administer the assigned treatment via subcutaneous injection twice daily (e.g., before breakfast and dinner).
- Assessments:
  - Symptom Diaries: Patients record daily scores for nausea, abdominal pain, bloating, and postprandial fullness (0-10 scale), as well as the frequency of vomiting episodes.[8][9]



- Gastric Emptying: A Gastric Emptying Breath Test (GEBT) is performed at baseline and at the end of the treatment period (Week 12).[8]
- Safety Monitoring: Adverse events are recorded at each study visit. Laboratory tests,
   including HbA1c and fasting blood glucose, are monitored throughout the study.[10]
- Data Analysis: The primary endpoint (e.g., change in vomiting frequency) and secondary endpoints (e.g., change in GCSI-DD composite score, change in GE t½) are analyzed using mixed-effects models for repeated measures (MMRM).[8][9]

**Caption:** Workflow for a Phase 2b diabetic gastroparesis clinical trial.

## **Dosage Considerations and Rationale**

Clinical studies have explored a dose range from 10  $\mu$ g to 100  $\mu$ g administered twice daily.[8] While all doses showed a significant effect on improving the composite score of gastroparesis symptoms, the 10  $\mu$ g and 30  $\mu$ g doses demonstrated a statistically significant acceleration of gastric emptying compared to placebo.[8][9]

A critical consideration in dosage selection is the dose-dependent effect on glycemic control. Higher doses of relamorelin were associated with a greater incidence of hyperglycemia-related adverse events.[10] This observation suggests a therapeutic window where the prokinetic benefits are maximized while metabolic side effects are minimized. Based on the overall efficacy and safety profile from Phase 2 trials, the 10 µg BID dose was selected for further investigation in Phase 3 studies.[4][13]

**Caption:** Relamorelin dose-response relationship in DG studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is Relamorelin used for? [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]

### Methodological & Application





- 3. Allergan Expands PLEDGE Clinical Research Program in Diabetic Gastroparesis [prnewswire.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Relamorelin Wikipedia [en.wikipedia.org]
- 6. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [inmjournal.org]
- 7. Relamorelin Reduces Vomiting Frequency and Severity and Accelerates Gastric Emptying in Adults With Diabetic Gastroparesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Relamorelin (TFA) for Diabetic Gastroparesis Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828215#relamorelin-tfa-dosage-for-diabeticgastroparesis-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com